molecular formula C20H15BrN2O2S B3905078 (5E)-1-(4-bromo-2-methylphenyl)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5E)-1-(4-bromo-2-methylphenyl)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B3905078
M. Wt: 427.3 g/mol
InChI Key: JRPIQLOVRDAIOH-ZCPHBQKFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-1-(4-bromo-2-methylphenyl)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a brominated aromatic ring, a thioxodihydropyrimidine core, and a phenylprop-2-en-1-ylidene moiety, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(4-bromo-2-methylphenyl)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common approach includes:

    Formation of the thioxodihydropyrimidine core: This can be achieved through the reaction of thiourea with an appropriate β-dicarbonyl compound under acidic or basic conditions.

    Aldol Condensation: The final step involves an aldol condensation reaction between the thioxodihydropyrimidine intermediate and cinnamaldehyde to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Continuous flow reactors: To enhance reaction efficiency and control.

    Purification techniques: Such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bonds or the thioxo group, potentially yielding dihydro derivatives.

    Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds:

Biology and Medicine

    Pharmacological studies: Due to its structural complexity, this compound may exhibit interesting biological activities, making it a candidate for drug discovery and development.

Industry

    Material science: The compound’s unique properties could be explored for the development of new materials with specific functionalities.

Mechanism of Action

The mechanism by which (5E)-1-(4-bromo-2-methylphenyl)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione exerts its effects would depend on its specific application. For instance, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of enzymatic activity, receptor modulation, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-1-(4-chloro-2-methylphenyl)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
  • (5E)-1-(4-fluoro-2-methylphenyl)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Uniqueness

The presence of the bromine atom in (5E)-1-(4-bromo-2-methylphenyl)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione distinguishes it from its chloro and fluoro analogs, potentially imparting different reactivity and biological activity. Bromine’s larger atomic size and different electronic properties compared to chlorine and fluorine can lead to variations in the compound’s behavior in chemical reactions and biological systems.

Properties

IUPAC Name

(5E)-1-(4-bromo-2-methylphenyl)-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2O2S/c1-13-12-15(21)10-11-17(13)23-19(25)16(18(24)22-20(23)26)9-5-8-14-6-3-2-4-7-14/h2-12H,1H3,(H,22,24,26)/b8-5+,16-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRPIQLOVRDAIOH-ZCPHBQKFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)N2C(=O)C(=CC=CC3=CC=CC=C3)C(=O)NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Br)N2C(=O)/C(=C/C=C/C3=CC=CC=C3)/C(=O)NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-1-(4-bromo-2-methylphenyl)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Reactant of Route 2
Reactant of Route 2
(5E)-1-(4-bromo-2-methylphenyl)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Reactant of Route 3
Reactant of Route 3
(5E)-1-(4-bromo-2-methylphenyl)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Reactant of Route 4
Reactant of Route 4
(5E)-1-(4-bromo-2-methylphenyl)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Reactant of Route 5
Reactant of Route 5
(5E)-1-(4-bromo-2-methylphenyl)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.